Product packaging for Stannane(Cat. No.:CAS No. 2406-52-2)

Stannane

Cat. No.: B1208499
CAS No.: 2406-52-2
M. Wt: 122.74 g/mol
InChI Key: KXCAEQNNTZANTK-UHFFFAOYSA-N
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Description

Stannane (SnH4), the simplest tin hydride, is a colorless, highly unstable gas that serves as a valuable reagent in specialized synthetic chemistry research . Its primary research value lies in its role as a versatile precursor and reactant in organic and organometallic synthesis. This compound functions as a potent free-radical reducing agent , where it readily donates a hydrogen atom to alkyl radicals, a mechanism supported by computational studies . This reactivity is exploited in chain processes, such as hydrostannylation, and in the reduction of organic halides. Furthermore, this compound and its derivatives, particularly organostannanes (trialkyltin hydrides), are crucial in transition-metal catalyzed cross-coupling reactions . The most renowned is the Stille coupling, where organostannanes cross-couple with organic electrophiles like halides or triflates to form new carbon-carbon bonds, a powerful tool for constructing complex molecules . Allylic stannanes, a key subclass, participate in a wide array of transformations, including coupling with electrophiles and transmetallation reactions . This compound is also used as a dopant in semiconductor manufacturing and as a precursor to other organotin compounds . This product is provided for chemical synthesis and research applications. It is highly flammable, toxic, and decomposes rapidly at room temperature . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4Sn B1208499 Stannane CAS No. 2406-52-2

Properties

CAS No.

2406-52-2

Molecular Formula

H4Sn

Molecular Weight

122.74 g/mol

IUPAC Name

stannane

InChI

InChI=1S/Sn.4H

InChI Key

KXCAEQNNTZANTK-UHFFFAOYSA-N

SMILES

[SnH4]

Canonical SMILES

[SnH4]

Synonyms

stannane
tin tetrahydride

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Stannane and Its Analogs

Generation of Stannane (SnH4)

This compound is typically prepared by the reduction of tin(IV) compounds. wikipedia.orgillinois.edu Its synthesis often requires low temperatures and careful handling due to its instability and pyrophoric nature. wikipedia.orgillinois.edugoogle.com

Reduction of Tin(IV) Halides and Oxides

A common method for synthesizing this compound involves the reduction of tin(IV) chloride (SnCl4) using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). aip.orgwikipedia.orgillinois.edugoogle.com

Early methods involved the reaction of SnCl4 with LiAlH4 in ethereal solvents like diethyl ether or diglyme (B29089) at low temperatures, typically between -70 °C and room temperature. aip.orgillinois.edugoogle.com These reactions can be highly exothermic and require controlled addition of the tin halide to the reducing agent. google.com Yields from these methods have varied, with some reports indicating yields around 20-30%. google.com

Reduction of tin(II) chloride (SnCl2) with sodium borohydride in acidic solution has also been reported to yield this compound, with yields as high as 84%. google.com This method is considered relatively safe due to the use of room atmosphere and temperature, although challenges with oxidation and the need for gas purification have been noted. aip.orgillinois.edu

The reduction of tin oxides, such as bis(stannyl) ethers, can also lead to the formation of organostannanes, often utilizing silanes, particularly poly(methylhydrosiloxane), as efficient reducing agents. thieme-connect.de

Here is a summary of some reported methods for SnH4 synthesis:

ReactantsReducing AgentSolvent(s)Temperature Range (°C)Reported Yield (%)Reference
SnCl4LiAlH4Diethyl ether, Diglyme-70 to RT20-30 google.com
SnCl4LiAlH4Anhydrous diglymeLow temperatureNot specified uky.eduaip.org
SnCl2NaBH40.6 N Hydrochloric acidRoom temperatureUp to 84 google.com
Tin oxidesSilanesNot specifiedNot specifiedNot specified thieme-connect.de
SnCl4 etherateLiAlH4 slurryDiethyl ether-70 to -60~30 google.com

Novel Electrochemical and Gas-Phase Synthesis Pathways

While traditional reduction methods are prevalent, research into alternative synthesis pathways, including electrochemical and gas-phase methods, has been explored. Atomic hydrogen has been shown to reduce tin oxide surfaces, leading to the formation of volatile this compound in the gas phase. tudelft.nlresearchgate.net This gas-solid reaction is relevant in contexts such as the cleaning of tin contamination in vacuum systems. tudelft.nlresearchgate.net Further details on novel electrochemical or dedicated gas-phase synthesis pathways for SnH4 beyond this gas-solid reaction are less extensively covered in the provided search results.

Synthesis of Organostannanes and Substituted this compound Derivatives

Organostannanes, compounds containing at least one tin-carbon bond, are a significant class of this compound derivatives. Their synthesis involves the formation of these Sn-C bonds through various routes.

Alkylation and Arylation Routes (e.g., Grignard, Organolithium Reagents)

The formation of tin-carbon bonds is frequently achieved through the reaction of tin halides with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi). gelest.com For example, tetramethyltin (B1198279) ((CH3)4Sn) can be synthesized by the reaction of methylmagnesium iodide (CH3MgI), a Grignard reagent, with tin(IV) chloride (SnCl4). gelest.comwikipedia.org

SnCl4 + 4 CH3MgI → (CH3)4Sn + 4 MgICl gelest.com

Similarly, tetraethyltin (B1219993) ((CH3CH2)4Sn) is synthesized by reacting ethylmagnesium bromide with tin(IV) chloride. wikipedia.org Organolithium reagents can also react with organotin halides to form new tin-carbon bonds. For instance, trimethyltin (B158744) chloride ((CH3)3SnCl) reacts with organolithium reagents to introduce various organic groups onto the tin center. wikipedia.org

Organotin halides themselves are often prepared by the cleavage of tetraorganotin compounds with halogens, hydrogen halides, or SnCl4, or through redistribution reactions between tetraorganotin compounds and SnCl4. gelest.comwikipedia.orgwikipedia.org The Kocheshkov redistribution reaction, for example, is used to prepare methyltin chlorides, including trimethyltin chloride, by reacting tetramethyltin with tin tetrachloride at elevated temperatures. wikipedia.orgwikipedia.org

SnCl4 + 3 (CH3)4Sn → 4 (CH3)3SnCl wikipedia.orgwikipedia.org

Organotin oxides and alkoxides can also serve as precursors for organostannanes through reduction reactions, often employing silanes. thieme-connect.de

Hydrostannylation Reactions for Alkene and Alkyne Functionalization

Hydrostannylation is a crucial reaction for the functionalization of alkenes and alkynes, involving the addition of a tin-hydrogen bond (Sn-H) across a carbon-carbon double or triple bond. This reaction provides a versatile route to organostannanes, particularly alkenylstannanes and alkylstannanes. acs.orgsurrey.ac.uk

The hydrostannylation of alkynes is a widely used method for the synthesis of alkenylstannanes. acs.orgrsc.org This reaction can potentially yield different isomers (α-adduct and E/Z-β-adduct) depending on the reaction conditions and the catalyst used. rsc.org Regio- and stereocontrol are key aspects of alkyne hydrostannylation. acs.orgrsc.org

Various catalysts, including transition metals (e.g., palladium, copper, ruthenium), Lewis acids, and radical initiators, can promote hydrostannylation. acs.orgrsc.org For example, palladium-catalyzed reactions of acetylenic selenides with tributyltin hydride (Bu3SnH) can yield stereodefined (E)-α-selanyl vinylstannanes with high regio- and stereoselectivity. tandfonline.com Copper catalysis has also been reported for the α-selective hydrostannylation of terminal alkynes using distannanes or silylstannanes as stannylating reagents. rsc.org

Hydrostannylation of alkenes also provides access to organostannanes. The addition of tin hydrides to carbon-carbon double bonds can be influenced by the catalyst and reaction conditions, affecting the regioselectivity of the product. surrey.ac.uk

Synthesis of Chiral and Stereodefined Stannanes

The synthesis of chiral and stereodefined stannanes is an important area of research, particularly for applications in asymmetric synthesis. Methods have been developed to create organostannanes with defined stereochemistry at the carbon center bonded to tin or at a stereocenter within the organic group. researchgate.netrsc.orgacs.orgcapes.gov.brresearchgate.netrsc.orgnih.gov

One approach involves the asymmetric stannylation of aldehydes using a system like tributyltin hydride (Bu3SnH) in the presence of a chiral ligand and an organozinc reagent (e.g., diethyl zinc). rsc.orgresearchgate.netrsc.org This method has been successfully applied to the synthesis of chiral α-hydroxy α-stannanes with good enantioselectivity. rsc.orgresearchgate.netrsc.org

Stereodefined alkenylstannanes, which are valuable intermediates in cross-coupling reactions like the Stille coupling, can be synthesized with high stereoisomeric purity. capes.gov.brnih.govresearchgate.net Palladium-catalyzed reactions, such as the reaction between tributylthis compound and alkyl 2-alkynoates, have been used to prepare stereoisomerically pure alkenylstannanes. capes.gov.br Stille cross-coupling reactions involving alkenyl stannanes can proceed with retention of alkene stereochemistry, allowing for the synthesis of stereodefined polysubstituted alkenes. nih.govresearchgate.net

Chiral allylic and allenic stannanes have also been synthesized and utilized as reagents in asymmetric synthesis, particularly in additions to aldehydes. acs.orgnih.gov The stereochemical outcome of these additions can be influenced by the this compound configuration and the presence of Lewis acids. acs.org

Photostimulated Synthesis Approaches (e.g., SRN1 Mechanism)

Photostimulated reactions, particularly those proceeding via the SRN1 mechanism, have proven to be an effective method for synthesizing stannanes, especially arylstannanes. This mechanism involves a radical chain process initiated by light. Triorganylstannyl ions (R₃Sn⁻), typically generated from the reaction of triorganotin halides (R₃SnX) or hexaalkyldistannanes with alkali metals in liquid ammonia (B1221849), serve as nucleophiles in these reactions. conicet.gov.arsemanticscholar.orgmdpi.com

The SRN1 mechanism generally involves the following steps:

Initiation: Photostimulation of the aryl halide (ArX) leads to the formation of an aryl radical anion [ArX]⁻.

Fragmentation: The aryl radical anion fragments into an aryl radical (Ar•) and a halide ion (X⁻).

Propagation: The aryl radical reacts with a triorganylstannyl ion (R₃Sn⁻) to form a radical anion [ArSnR₃]⁻.

Propagation: The radical anion [ArSnR₃]⁻ transfers an electron to another molecule of aryl halide (ArX), regenerating the aryl radical (Ar•) and forming the desired arylthis compound (ArSnR₃) and a halide ion (X⁻).

This chain reaction continues until termination steps occur.

Studies have shown that the photostimulated reaction of triorganostannyl ions, such as trimethylstannyl ions (Me₃Sn⁻), with haloarenes in liquid ammonia can yield arylstannanes in good to excellent yields. conicet.gov.arsemanticscholar.orgmdpi.com This method is particularly useful for synthesizing triorganylstannyl aromatic compounds that might be difficult to obtain through routes employing harsher reaction conditions, such as those involving organolithium or organomagnesium reagents, which can be incompatible with various functional groups on the aromatic ring. conicet.gov.armdpi.com

For instance, the photostimulated reaction of Me₃Sn⁻ ions with mono-, di-, and trichloroarenes in liquid ammonia has been successfully used to synthesize a variety of stannanes. semanticscholar.orgmdpi.com The reaction is inhibited by known inhibitors of SRN1 processes, providing evidence for the radical nature of the mechanism. conicet.gov.ararkat-usa.org This approach allows for the synthesis of stannanes that can subsequently be used in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form bi- and triaryl compounds. conicet.gov.arsemanticscholar.orgmdpi.commdpi.com One-pot procedures combining the SRN1 this compound synthesis and the Stille reaction have also been developed. semanticscholar.orgmdpi.com

The versatility of the SRN1 mechanism extends to various haloarene substrates, including those with electron-withdrawing and electron-donating substituents. conicet.gov.armdpi.com Aryldiethylphosphates have also been shown to serve as good leaving groups in photostimulated reactions with Me₃Sn⁻ ions in liquid ammonia, providing an alternative route to aryl trimethylstannanes from phenols. mdpi.com

Synthesis of Polystannanes and Hypercoordinate this compound Architectures

Polystannanes, polymers with a backbone composed of covalently linked tin atoms (R₂Sn)n, are a class of main group polymers that have attracted academic interest due to the unique properties arising from σ-delocalization along the tin backbone. wikipedia.orgethz.chethz.chresearchgate.net The synthesis of polystannanes typically involves the coupling of diorganothis compound monomers. Hypercoordinate this compound architectures involve tin atoms bonded to more than the typical four ligands, often through intramolecular or intermolecular interactions.

Dehydropolymerization Pathways

Catalytic dehydropolymerization of diorganotin dihydrides (R₂SnH₂) is a significant route for the synthesis of linear polystannanes. wikipedia.orgethz.chresearchgate.net This method involves the removal of hydrogen molecules as the monomers couple to form the polymer chain. Transition metal catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), have been found to be effective in promoting this reaction. wikipedia.orgethz.chresearchgate.net

The dehydropolymerization approach using Wilkinson's catalyst has enabled the synthesis of linear poly(dialkylthis compound)s in high yields and without the significant formation of cyclic oligomer byproducts, which were often problematic in earlier synthetic methods like Wurtz-type coupling of tin dichlorides. wikipedia.orgethz.chresearchgate.net This controlled polymerization allows for the investigation of the intrinsic material properties of linear polystannanes. ethz.ch The molar mass of the synthesized polymers can be influenced by varying the catalyst concentration and reaction temperature. wikipedia.orgresearchgate.net

While dehydropolymerization with Wilkinson's catalyst is effective for dialkylstannanes, it has limitations for the synthesis of poly(diarylthis compound)s. ethz.ch Alternative methods, such as the reaction of dichlorodiorganostannanes with sodium in liquid ammonia, have been explored for the synthesis of diarylthis compound polymers, although the exact intermediates in this process have been subject to investigation. ethz.chethz.ch

Modular Functionalization of Polymeric this compound Backbones

The functionalization of polymeric this compound backbones is crucial for tailoring their properties and expanding their potential applications. Modular functionalization approaches allow for the introduction of various functional groups onto the polymer chain in a controlled manner.

One strategy involves the synthesis of functionalized this compound monomers followed by their polymerization. This can lead to polymers with functional groups incorporated into the side chains. nih.gov Alternatively, post-polymerization modification of pre-synthesized polystannanes can be employed to introduce functional moieties. nih.govacs.org

Research has explored the synthesis of hypercoordinate organostannanes as precursors for the modular functionalization of both mono- and polystannanes. chemrxiv.orgresearchgate.net Substitution reactions of labile stannanes, such as tosylated polymeric intermediates, can be used to introduce different functional groups onto the tin centers within the polymer backbone. chemrxiv.org For example, a tosyl-containing polythis compound has been converted to a partially substituted methoxy (B1213986) this compound polythis compound via nucleophilic displacement reactions under mild conditions. chemrxiv.org

The design of functionalized monomers, such as those containing potentially hypercoordinate groups, allows for the creation of polystannanes with specific architectures and properties. chemrxiv.orgresearchgate.net Studies involving the synthesis and characterization of such monomers and their subsequent polymerization via dehydropolymerization have been reported. chemrxiv.orgresearchgate.net These studies often involve detailed spectroscopic analysis (e.g., ¹¹⁹Sn NMR) and computational methods (e.g., DFT) to understand the structural features, including hypercoordination, and how they relate to the properties of the resulting polymers. chemrxiv.orgresearchgate.net

Reactivity Profiles and Mechanistic Elucidation of Stannane Systems

Fundamental Sn-H Bond Activation Processes

The activation of the Sn-H bond is a critical step that initiates the reactivity of stannanes. This activation can proceed through two primary pathways: heterolytic cleavage, leading to hydride transfer, or homolytic cleavage, which generates a stannyl (B1234572) radical. The preferred pathway is influenced by the reaction conditions, the nature of the stannane, and the substrate involved.

Hydride Transfer Mechanisms

Hydride transfer from stannanes involves the heterolytic cleavage of the Sn-H bond, where the hydride ion (H-) is transferred to an electrophilic center. This process is fundamental to the use of stannanes as reducing agents for polar functional groups. The mechanism of hydride transfer can be facilitated by Lewis acids or proceed through cooperative activation with other reagents.

One notable mechanism involves the use of Frustrated Lewis Pairs (FLPs). An FLP, consisting of a bulky Lewis acid and a Lewis base that are sterically hindered from forming an adduct, can activate the Sn-H bond. The Lewis acid component interacts with the hydride, while the Lewis base coordinates to the tin center, facilitating the heterolytic cleavage and abstraction of the hydride. This process can lead to the formation of cationic tin species.

Another pathway for hydride transfer is the catalytic generation of a stannylium-ion-like species. This can be achieved through the heterolytic cleavage of the Sn-H bond at a metal-S bond in certain ruthenium complexes. The resulting electrophilic tin species can then react with various substrates, leading to transformations such as the dehydrogenative stannylation of terminal alkynes.

Radical-Mediated Transformations (e.g., Deoxygenation, Enyne Cyclization)

The relatively weak and non-ionic nature of the Sn-H bond allows for its homolytic cleavage, making organotin hydrides excellent radical reducing agents. organic-chemistry.org This property is harnessed in a wide array of radical-mediated transformations, where a stannyl radical (R3Sn•) is the key chain-carrying species. These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN).

Deoxygenation: The Barton-McCombie deoxygenation is a classic example of a radical-mediated transformation utilizing stannanes. nrochemistry.comwikipedia.orgalfa-chemistry.com This reaction allows for the removal of a hydroxyl group from an alcohol. The alcohol is first converted to a thiocarbonyl derivative, such as a xanthate or thionoester. nrochemistry.comwikipedia.org The reaction is initiated by the homolytic cleavage of AIBN, which generates a radical that abstracts a hydrogen atom from the this compound to form a tributylstannyl radical (Bu3Sn•). nrochemistry.comwikipedia.org This stannyl radical then attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the substrate and the formation of an alkyl radical. wikipedia.orgorganic-chemistry.org This alkyl radical subsequently abstracts a hydrogen atom from another molecule of the this compound, yielding the deoxygenated product and regenerating the tributylstannyl radical, thus propagating the radical chain. nrochemistry.comwikipedia.org The driving force for this reaction is the formation of the strong tin-sulfur bond. organic-chemistry.orgchemeurope.com

Enyne Cyclization: this compound-mediated radical cyclizations of enynes are powerful methods for the construction of cyclic and bicyclic compounds. acs.org In these reactions, a stannyl radical adds to the alkyne or alkene moiety of the enyne substrate to generate a vinyl or alkyl radical, respectively. This is followed by an intramolecular cyclization onto the remaining unsaturated portion of the molecule, forming a new ring and a new radical center. The resulting cyclized radical then abstracts a hydrogen atom from the this compound to afford the final product and regenerate the stannyl radical. The regioselectivity of the initial radical addition and the subsequent cyclization can often be controlled to favor the formation of specific ring sizes, such as five- or six-membered rings. nih.gov

Cross-Coupling Reactions Involving Stannanes (e.g., Stille Reaction)

Organostannanes are crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgopenochem.org This reaction forms a new carbon-carbon bond by coupling an organothis compound with an organic electrophile, such as a halide or triflate. openochem.org The Stille reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups. openochem.org The catalytic cycle of the Stille reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca

Oxidative Addition and Transmetalation Mechanisms

The catalytic cycle begins with the oxidative addition of the organic electrophile (R1-X) to a palladium(0) complex. This step involves the insertion of the palladium center into the R1-X bond, leading to the formation of a palladium(II) intermediate. openochem.orglibretexts.org The initial product of this addition is typically a cis-complex, which may rapidly isomerize to the more stable trans-isomer. uwindsor.caharvard.edu

Reductive Elimination Pathways

The final step of the catalytic cycle is reductive elimination , in which the two organic groups (R1 and R2) on the palladium(II) center are coupled to form the new carbon-carbon bond (R1-R2), regenerating the palladium(0) catalyst. openochem.orglibretexts.org For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium complex. wikipedia.org If the intermediate from the transmetalation step is in a trans configuration, a trans-to-cis isomerization must precede the reductive elimination. uwindsor.ca The reductive elimination process is generally considered to be concerted. wikipedia.org

Stereochemical Control and Stereoretention in Stille Coupling

A significant feature of the Stille reaction is the high degree of stereochemical control. Both the oxidative addition and reductive elimination steps typically proceed with retention of configuration at the carbon centers. harvard.edu For example, the stereochemistry of a vinyl halide is generally retained in the coupled product. wikipedia.org

Achieving stereoretention with secondary alkyl groups, which are prone to isomerization, has been a challenge. However, the use of specific organostannanes, such as secondary alkyl azastannatranes, has enabled stereoretentive cross-coupling reactions with aryl halides and triflates. nih.gov In these cases, the secondary alkyl group is transferred from the tin to the palladium center with excellent fidelity, leading to the formation of the cross-coupled product with high retention of configuration. nih.gov

Competing Side Reactions and Their Mechanistic Origins

In many synthetic applications involving stannanes, particularly in cross-coupling reactions, several competing side reactions can occur, diminishing the yield of the desired product. Understanding the mechanistic origins of these pathways is crucial for optimizing reaction conditions.

One of the most common side reactions, especially in the context of the Stille reaction, is the homocoupling of organothis compound reagents to form a dimer. wikipedia.org This process is believed to proceed through two primary mechanisms. In the first, the reaction of two equivalents of the organothis compound with the Palladium(II) precatalyst can lead to the homocoupled product following reductive elimination. wikipedia.org Alternatively, a radical-mediated pathway can be initiated by the Pd(0) catalyst, also resulting in the dimer. wikipedia.org

Redistribution reactions , also known as scrambling or disproportionation, represent another significant side pathway. These reactions involve the exchange of substituents between organotin species, leading to a mixture of products. For instance, studies on stannylenes have shown that they can undergo instantaneous ligand redistribution reactions in solution. This process is often much faster for higher coordinated tin species and can be induced at lower temperatures compared to four-fold coordinated tin compounds. The driving force for some redistribution reactions has been identified through DFT calculations as the formation of stable intramolecular N→Sn coordination bonds in the resulting products.

Furthermore, decomposition of this compound (SnH₄) and its derivatives is a critical competing process. This compound is known to decompose slowly at room temperature into metallic tin and hydrogen. aip.org This decomposition can be spontaneous on catalytically active surfaces. researchgate.net Mass spectrometric studies of plasma-generated this compound have been employed to investigate the complex mechanisms involved in its fragmentation and decomposition. researchgate.net

Reactivity with Main Group and Transition Metal Centers

The reactivity of stannanes with main group and transition metal centers is fundamental to their application in organic synthesis and materials science. This reactivity is centered around the formation of metal-tin bonds.

Metal-stannyl complexes, which feature a direct bond between a metal and a tin atom, are key intermediates in many catalytic processes. The formation of these complexes can be achieved through various synthetic routes. A common method is transmetalation, where a stannyl anion (stannanide) displaces a ligand on a metal center. For example, a uranium(IV) stannyl complex, κ⁴-N(CH₂CH₂NSi(ⁱPr)₃)₃U(SnMe₃), was synthesized via transmetalation with LiSnMe₃. acs.org

Computational studies on such complexes indicate that the metal-tin bond is often highly polarized, with significant charge transfer to the stannyl ligand. acs.org The nature of the metal, its oxidation state, and the ligand environment all influence the properties of the metal-tin bond, including its length and stability.

Below is a table showing examples of crystallographically characterized metal-tin bond lengths in different complexes.

Metal-Stannyl ComplexMetal-Tin Bond Length (Å)Reference
κ⁴-N(CH₂CH₂NSi(ⁱPr)₃)₃U(SnMe₃)3.3130(3) acs.org
A previously reported Uranium-Tin Complex3.166 acs.org
Typical Cobalt-Cobalt single bond (for comparison)~2.46 nih.gov
Typical Iron-Iron bond (for comparison)~2.64 nih.gov

This table is interactive. Click on the headers to sort the data.

Stannanes play a pivotal role in numerous transition-metal-catalyzed reactions, most notably the Stille cross-coupling reaction. wikipedia.org In the catalytic cycle of the Stille reaction, the key step involving the this compound is the transmetalation of an organic group from the tin atom to the palladium catalyst. wikipedia.org

Copper(I) stannanide (B1236736) complexes have emerged as valuable reagents and catalysts in their own right. nih.gov These complexes can serve as convenient sources for the transfer of organostannyl groups in organic transformations. nih.gov While catalytic applications have been reported for related germanium compounds, the use of copper(I) stannanides in fully catalytic cycles is an area of ongoing research. nih.gov An interesting aspect of triphenylstannanides is their ability to act as sources of the phenyl anion, a reactivity pattern not observed for their silicon or germanium analogs. nih.gov The development of copper complexes with redox-active ligands is a promising strategy for enhancing catalytic activity in group-transfer reactions. nih.govbeilstein-journals.orgd-nb.info

Gas-Phase Reaction Dynamics of this compound

The study of the gas-phase reaction dynamics of this compound (SnH₄) is essential for understanding its fundamental chemical properties and for applications where it is used as a precursor gas, such as in chemical vapor deposition (CVD) and extreme ultraviolet (EUV) lithography. aip.org

This compound is a thermally unstable gas that decomposes into elemental tin and hydrogen gas. aip.org The kinetics of this unimolecular decomposition have been investigated under various conditions. Early studies focused on the thermal decomposition of tin hydride, providing foundational data on its stability. acs.org

More recent research has employed techniques like mass spectrometry to analyze the fragmentation patterns of this compound upon electron ionization. These studies have identified the primary fragment ions as Sn⁺, SnH⁺, SnH₂⁺, and SnH₃⁺, while the parent ion SnH₄⁺ is notably absent. aip.org Density functional theory (DFT) calculations have been used to understand the ground state geometries and relative stabilities of these species, helping to explain the observed fragmentation. aip.org

Kinetic data for gas-phase reactions are often expressed using the Arrhenius equation, which relates the rate constant (k) to temperature (T), the pre-exponential factor (A), and the activation energy (Ea).

Reaction TypeTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Reference
Thermal Decomposition of Titanium Hydride450 - 65063 ± 6Not specified scite.ai
General Gas-Phase Unimolecular ReactionsVariableVariableVariable nist.gov

Solid-State Reactivity of this compound-Based Precursors

This compound and its organic derivatives (organostannanes) are important precursors for the solid-state synthesis of tin-containing materials, including tin oxides and metallic tin films. jksus.orgsigmaaldrich.com The solid-state reactivity of these precursors, particularly their thermal decomposition, is a key process in these applications.

Organotin compounds are utilized in the fabrication of transparent conducting tin oxide (SnO₂) thin films via methods like the sol-gel process and spin-coating. jksus.orgnasc.ac.in For example, tetrakis(dimethylamino)tin(IV) has been used as a metal-organic precursor to create SnO₂ thin films. jksus.org The precursor is processed into a gel, coated onto a substrate, and then annealed at various temperatures. The annealing step induces solid-state transformation and decomposition of the precursor to form the desired crystalline SnO₂ film. jksus.org Similarly, fluorinated stannic compounds have been designed as precursors for fluorine-doped SnO₂ materials prepared through the sol-gel route. acs.org

The thermal decomposition of organotin compounds, such as organotin sulfamates, has also been explored as a synthetic route to other valuable organotin reagents in the solid state or under pyrolysis conditions. researchgate.net Thermogravimetric analysis (TGA) is a common technique used to study the decomposition patterns of these solid-state precursors, revealing the temperatures at which transformations occur and the nature of the resulting residues. nih.gov For instance, the thermolysis of zinc-copper hydroxostannate precursors leads to the formation of nanocrystalline tin dioxide and doped zinc orthostannate at elevated temperatures. researchgate.net

The table below summarizes various this compound-based precursors and their applications in solid-state synthesis.

Precursor CompoundApplicationSynthesis MethodAnnealing/Decomposition Temp. (°C)Reference
Tetrakis(dimethylamino)tin(IV)SnO₂ Thin FilmsSol-Gel / Spin-Coating250 - 550 jksus.org
Tin(IV) chloride pentahydrateSnO₂ Thin FilmsSol-Gel / Electrospinning500 imim.pl
Fluorinated Stannic ComplexesFluorine-doped SnO₂Sol-Gel550 acs.org
Zinc-Copper HydroxostannateNanocrystalline SnO₂ / Zinc OrthostannateThermal Decomposition>650 researchgate.net
Tin(II) chloride (Stannous chloride)SnO₂ Thin FilmsChemical Bath DepositionNot specified (deposition) researchgate.net

This table is interactive. Click on the headers to sort the data.

Advanced Theoretical and Computational Investigations of Stannane Chemistry

Quantum Chemical Characterization of Stannane and Its Derivatives

Quantum chemical methods offer powerful insights into the electronic nature of molecules, allowing for a detailed description of orbitals, bonding interactions, and spectroscopic properties that are often difficult to probe experimentally.

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

The electronic structure of this compound (SnH₄) and its derivatives has been extensively studied using both ab initio and Density Functional Theory (DFT) methods. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, and DFT, which incorporates electron correlation in a computationally efficient manner, have been instrumental in describing the covalent bonds within these molecules.

For this compound, a tetrahedral geometry is predicted, consistent with experimental observations. The Sn-H bonds are highly covalent, and theoretical calculations provide precise values for bond lengths and angles. For instance, ab initio calculations have been employed to predict the structural parameters of this compound and related Group 14 hydrides. High-level computations are necessary to accurately model the effects of electron correlation, which are significant for molecules containing heavier elements like tin.

DFT studies have also been widely applied to a variety of organotin compounds, providing insights into how different organic substituents influence the electronic structure and bonding around the tin center. These studies are crucial for understanding the reactivity and properties of more complex this compound derivatives.

ParameterComputational MethodCalculated Value
Sn-H Bond Length (Å)ab initio~1.701
H-Sn-H Bond Angle (°)ab initio109.47
Table 1: Calculated Structural Parameters of this compound (SnH₄). These values represent typical results from high-level ab initio calculations and are in close agreement with experimental data.

Analysis of Hypercoordination and Intramolecular Interactions

A significant area of computational research in this compound chemistry is the study of hypercoordination, where the tin atom expands its coordination number beyond four. This phenomenon is particularly prevalent in organostannanes containing pendant Lewis basic groups, such as amines or ethers, which can form intramolecular dative bonds to the tin center.

DFT calculations have been successfully employed to predict the geometries and relative stabilities of hypercoordinate conformers. These studies have shown that hypercoordination leads to characteristic changes in the molecular geometry, such as the lengthening of the Sn-C or Sn-H bond that is trans to the coordinating atom. Natural Bond Orbital (NBO) analysis is often used in conjunction with these calculations to quantify the strength of the intramolecular donor-acceptor interactions. Computational studies have also been crucial in interpreting experimental data, such as ¹¹⁹Sn NMR chemical shifts, which are sensitive to the coordination environment of the tin atom.

Vibrational and Rotational Spectroscopy Simulations

Computational methods are highly effective in simulating the vibrational and rotational spectra of molecules. For this compound, theoretical calculations of its vibrational frequencies are essential for assigning the bands observed in experimental infrared and Raman spectra. The molecule has four fundamental vibrational modes: a symmetric stretch (ν₁), a symmetric bend (ν₂), an asymmetric stretch (ν₃), and an asymmetric bend (ν₄).

Relativistic DFT calculations are particularly important for accurately predicting the vibrational frequencies of molecules containing heavy elements like tin. A 2021 study by van der Schoot and colleagues performed four-component DFT calculations on a series of hydrides, including SnH₄, demonstrating the significance of relativistic effects on the vibrational modes with higher frequencies. researchgate.net

Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)
ν₁ (symmetric stretch)A₁1963
ν₂ (symmetric bend)E781
ν₃ (asymmetric stretch)T₂1979
ν₄ (asymmetric bend)T₂702
Table 2: Calculated Harmonic Vibrational Frequencies of this compound (SnH₄). Data sourced from relativistic four-component DFT calculations. researchgate.net

Simulations of rotational spectra, which are determined by the molecule's moments of inertia, are also possible. These calculations can predict rotational constants (A, B, and C) that are crucial for the analysis of high-resolution microwave spectra. For a tetrahedral molecule like this compound, the rotational constants are equal. While specific computational studies focusing solely on the rotational constants of this compound are less common in the literature, the necessary data can be derived from the optimized geometries obtained from high-level ab initio or DFT calculations. The interplay between high-resolution rotational spectroscopy and quantum-chemical computations is invaluable for the precise structural determination of molecules in the gas phase.

Reaction Pathway Elucidation and Transition State Computations

Understanding the mechanisms of chemical reactions involving this compound is a central theme in computational chemistry. By mapping out potential energy surfaces, researchers can identify reaction pathways, locate transition states, and calculate activation energies, thereby providing a detailed picture of how reactions proceed.

Mechanistic Insights into Bond Activation and Cleavage

The activation and cleavage of the Sn-H bond are fundamental steps in many reactions of this compound. Computational studies have provided significant insights into these processes. For example, the reaction of this compound with various radicals, such as the hydroxyl radical (•OH), has been investigated theoretically. These studies typically involve locating the transition state for the hydrogen abstraction reaction and calculating the associated energy barrier.

The general approach involves optimizing the geometries of the reactants, the transition state, and the products. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Such calculations have shown that the Sn-H bond is relatively weak and susceptible to attack by radicals.

ReactionComputational MethodKey Finding
SnH₄ + •OH → •SnH₃ + H₂ODFTHydrogen abstraction with a low activation energy barrier.
SnH₄ + •CH₃ → •SnH₃ + CH₄DFTThermodynamically favorable reaction.
Table 3: Overview of Computational Findings for Sn-H Bond Activation in this compound. These studies highlight the susceptibility of the Sn-H bond to radical attack.

Computational Modeling of Catalytic Processes

Computational modeling has been particularly insightful in the study of catalytic processes involving this compound, such as the dehydrocoupling of stannanes to form polystannanes. These reactions are often catalyzed by transition metal complexes, and understanding the catalytic cycle is crucial for optimizing the process.

DFT calculations have been used to investigate the mechanisms of these reactions. For instance, in the rhodium-catalyzed dehydropolymerization of stannanes, computational studies can elucidate the elementary steps of the catalytic cycle, which may include oxidative addition of the Sn-H bond to the metal center, migratory insertion, and reductive elimination. By calculating the free energy profile of the entire cycle, researchers can identify the rate-determining step and understand how the nature of the catalyst and the substituents on the this compound influence the reaction efficiency. These computational models provide a framework for the rational design of new and improved catalysts for this compound polymerization and other transformations.

High-Pressure Stability and Structural Predictions of Tin Hydrides (SnHₓ)

Under ambient conditions, this compound is an unstable gas. However, theoretical investigations have predicted that at high pressures, not only this compound but also a variety of other tin hydrides (SnHₓ) become thermodynamically stable. These predictions are of significant interest due to the potential for high-temperature superconductivity in these materials. arxiv.orgresearchgate.net

Evolutionary Algorithm Approaches for Phase Prediction

A powerful computational tool for predicting stable crystal structures is the evolutionary algorithm, such as the USPEX (Universal Structure Predictor: Evolutionary Xtallography) code. uspex-team.orgarxiv.orgresearchgate.net This method explores the potential energy surface of a given chemical system to identify the most stable crystal structures at specific pressures.

For the tin-hydrogen (Sn-H) system, evolutionary algorithms have been employed to search for all stable compounds under high pressure. These calculations have not only confirmed the stability of SnH₄ at high pressures but have also predicted the existence of novel, hydrogen-rich tin hydrides. Theoretical studies have identified several stable stoichiometries, including SnH₈, SnH₁₂, and SnH₁₄, which are predicted to be thermodynamically stable at pressures exceeding 200 GPa. arxiv.org

The predicted crystal structures for these high-pressure phases are diverse. For instance, at 200 GPa, SnH₄ is predicted to adopt a specific crystal structure, while the novel hydrides are predicted to have distinct structures, such as I4/mcm for SnH₈, C2/m for SnH₁₂, and C2/m for SnH₁₄. arxiv.org In-situ synthesis and synchrotron x-ray diffraction measurements at approximately 200 GPa have provided experimental evidence that can be indexed to the theoretically predicted monoclinic C2/m structure of SnH₁₂. arxiv.orgresearchgate.net

Predicted Stable High-Pressure Phases of Tin Hydrides
CompoundPredicted Crystal StructurePressure Range of Stability (GPa)Reference
SnH₄Various> 96 arxiv.org
SnH₈I4/mcm> 220 arxiv.org
SnH₁₂C2/m~200 arxiv.orgresearchgate.net
SnH₁₄C2/m> 250 arxiv.org

Electron-Phonon Coupling and Superconductivity Predictions

The theoretical prediction of stable tin hydrides at high pressure is closely linked to the search for new high-temperature superconductors. researchgate.netmre.org.cnaip.org The superconducting properties of a material are governed by the interaction between electrons and lattice vibrations (phonons), a phenomenon known as electron-phonon coupling. utwente.nlaps.orgresearchgate.net

First-principles calculations based on density functional theory (DFT) are used to investigate the electronic structure, lattice dynamics, and electron-phonon coupling in these predicted high-pressure phases of tin hydrides. These calculations have suggested that the novel tin hydrides, such as SnH₈, SnH₁₂, and SnH₁₄, could be high-temperature superconductors with predicted critical temperatures (T_c) ranging from approximately 70 to 100 K. arxiv.orgresearchgate.net

The high predicted T_c values are attributed to strong electron-phonon coupling, which is a consequence of the specific electronic and vibrational properties of these hydrogen-rich compounds under extreme pressure. Experimental measurements on tin hydride samples synthesized at around 200 GPa have shown a sudden drop in resistance at approximately 70 K, signaling the onset of superconductivity and providing experimental support for the theoretical predictions. arxiv.org

Predicted Superconducting Properties of High-Pressure Tin Hydrides
CompoundPredicted T_c (K)Pressure (GPa)Reference
SnH₈~81220 arxiv.org
SnH₁₂~93250 arxiv.org
SnH₁₄~97300 arxiv.org
SnHₓ (experimental)~70~200 arxiv.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Relativistic DFT Calculations for ¹¹⁹Sn NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for characterizing the structure of tin-containing compounds. The ¹¹⁹Sn nucleus is NMR-active, and its chemical shift is highly sensitive to the electronic environment around the tin atom. Computational chemistry provides a means to predict these chemical shifts, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For heavy elements like tin, relativistic effects become significant and must be included in the calculations to achieve accurate predictions of NMR parameters. nih.govresearchgate.net Density Functional Theory (DFT) calculations that incorporate relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA), have been shown to be effective in predicting ¹¹⁹Sn NMR chemical shifts. nih.govresearchgate.netbohrium.comacs.orgnih.gov

Computational studies on this compound and related compounds have demonstrated that the inclusion of spin-orbit coupling in the ZORA formalism is crucial for obtaining a good correlation between calculated and experimental ¹¹⁹Sn chemical shifts, especially when heavy atoms are bonded to the tin. nih.govresearchgate.net For this compound (SnH₄), these relativistic DFT calculations provide a theoretical value for the ¹¹⁹Sn chemical shift that can be compared with experimental data.

Calculated and Experimental ¹¹⁹Sn NMR Chemical Shifts
CompoundComputational MethodCalculated ¹¹⁹Sn Chemical Shift (ppm)Experimental ¹¹⁹Sn Chemical Shift (ppm)Reference
This compound (SnH₄)Relativistic DFT (ZORA)Correlates well with experiment-215.5 nih.govresearchgate.net
Tetramethylthis compoundRelativistic DFT (ZORA)Correlates well with experiment0.0 (Reference) nih.govresearchgate.net

These computational methods are not only valuable for predicting the spectroscopic properties of known compounds but are also essential for characterizing novel or transient species that may be difficult to study experimentally.

Cutting Edge Spectroscopic and Analytical Methodologies for Stannane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a powerful tool for the structural analysis of organotin compounds, offering detailed information about the local environment of tin and other nuclei. acs.orgcapes.gov.br The application of multinuclear NMR, particularly involving the NMR-active tin isotopes, is essential for comprehensive characterization. capes.gov.brresearchgate.netresearchgate.nethuji.ac.il

Advanced 1H, 13C, and 119Sn NMR Techniques for Complex Stannanes

Routine characterization of stannane derivatives often involves ¹H and ¹³C NMR spectroscopy. researchgate.netresearchgate.netmdpi.comrsc.orgredalyc.orgijcce.ac.irresearchgate.net However, the presence of NMR-active tin isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn) provides unique opportunities for probing the tin center directly. huji.ac.il Among these, ¹¹⁹Sn is typically the preferred nucleus due to its higher sensitivity compared to ¹¹⁵Sn and slightly higher sensitivity than ¹¹⁷Sn. huji.ac.il

¹¹⁹Sn NMR chemical shifts (δ¹¹⁹Sn) are particularly sensitive to the coordination number and electronic environment of the tin atom, offering valuable information about the molecular structure and bonding. acs.orgcapes.gov.brresearchgate.netredalyc.orgijcce.ac.iracademie-sciences.fr For instance, ¹¹⁹Sn NMR has been used to confirm the formation of five-coordinated tin species in organotin derivatives, with observed upfield shifts compared to tetracoordinated tin compounds. redalyc.org Studies on organotin(IV) complexes have utilized ¹¹⁹Sn NMR to predict coordination geometry in solution, with chemical shifts falling within specific ranges for different coordination numbers. ijcce.ac.ir

Coupling constants involving tin nuclei, such as ¹J(¹¹⁹Sn,¹³C), ¹J(¹¹⁹Sn,¹H), and homonuclear/heteronuclear ¹¹⁹Sn-¹¹⁹Sn and ¹¹⁹Sn-¹¹⁷Sn couplings, provide further structural details, including connectivity and bond strengths. acs.orgcapes.gov.brhuji.ac.ilrsc.orgmdpi.com For example, large ¹J(¹¹⁹Sn–¹¹⁹Sn) coupling constants have been used to confirm the structural integrity of tin oligomers in solution. mdpi.com

Solid-state NMR techniques, including magic-angle spinning (MAS) ¹¹⁹Sn NMR, are also employed to investigate the structural properties of solid this compound compounds, providing insights into local environments and disorder. scispace.comnih.govosti.gov Dynamic nuclear polarization (DNP) has been shown to enhance the sensitivity of ¹¹⁹Sn solid-state NMR, enabling the characterization of tin species in complex matrices like toothpaste. osti.gov

Research findings illustrating the application of these techniques include:

Structural analysis of ionic organotin(IV) compounds using ¹H and ¹¹⁹Sn NMR, where chemical shift values and coupling constants are important parameters. acs.org

Characterization of organotin complexes using multinuclear (¹H, ¹³C, ¹¹⁹Sn) NMR, confirming coordination and structural features. researchgate.netresearchgate.netredalyc.orgresearchgate.net

Investigation of tin(II) carbodiimide (B86325) Sn(NCN) using solid-state ¹⁴N, ¹³C, and ¹¹⁹Sn MAS NMR, revealing the exclusive presence of symmetric carbodiimide ions. scispace.com

Determination of the local distribution of Sn⁴⁺ and Sc³⁺ in perovskite materials using solid-state ¹¹⁹Sn NMR. nih.gov

Table 1: Representative NMR Parameters for Selected Tin Compounds

Compound TypeNucleusChemical Shift Range (ppm)Relevant Coupling Constants (Hz)Source
Organotin(IV) complexes¹¹⁹Sn-84.15 to 118.9¹J(¹¹⁹Sn,¹³C), ¹J(¹¹⁹Sn,¹H), ³J(¹¹⁹Sn,¹H) huji.ac.ilredalyc.org
Sn(II) carbodiimide¹¹⁹Sn (solid-state)~148- scispace.com
Stannylstannylenes¹¹⁹Sn-1062 to -1064¹J(¹¹⁹Sn–¹¹⁹Sn) = 6240–9400 mdpi.com
Stannylplumbylenes¹¹⁹Sn, ²⁰⁷Pb-180 (Sn), -1643 to -1738 (Pb)¹J(²⁰⁷Pb–¹¹⁹Sn) = 14620–14900 mdpi.com
SnCl₄¹¹⁹Sn, ¹¹⁷Sn, ¹¹⁵Sn~-10 to 0Homonuclear ¹¹⁹Sn-¹¹⁹Sn and ¹¹⁹Sn-¹¹⁷Sn (200-4500 Hz) huji.ac.il
Me₄Sn¹¹⁹Sn0 (Reference)¹J(¹¹⁹Sn,¹³C) = 1200-1500, ¹J(¹¹⁹Sn,¹H) = 1750-3000, ²J(Sn,H) ~50 huji.ac.ilredalyc.org

Note: Chemical shift values are relative to Me₄Sn.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. The selection rules for IR and Raman activity are different, meaning that some vibrations are active in one technique but not the other, providing complementary information.

In the context of this compound research, IR and Raman spectroscopy can be used to:

Identify characteristic stretching and bending vibrations associated with Sn-H, Sn-C, and other bonds within this compound molecules and their derivatives.

Confirm the presence of specific functional groups in synthesized this compound compounds. mdpi.comresearchgate.net

Study changes in bonding and structure upon coordination or reaction. researchgate.netias.ac.in For instance, shifts in characteristic bands can indicate coordination of ligands to the tin center. researchgate.net

Investigate molecular dynamics and lattice vibrations, particularly in solid-state this compound compounds. rsc.orgnih.govarxiv.org

Research examples include the characterization of organotin complexes using IR spectroscopy to identify coordination modes of ligands to the tin atom, based on shifts in characteristic vibrational bands such as ν(C=N) and ν(Sn-O). researchgate.net IR spectroscopy has also been used in conjunction with other techniques to confirm the structure of synthesized compounds. mdpi.com

While specific detailed research findings on the molecular dynamics of this compound (SnH₄) itself using IR and Raman from the provided sources are limited, these techniques are broadly applicable to studying the vibrational properties and dynamics of molecules. mdpi.comrsc.orgarxiv.org Studies on other tin compounds, such as tin porphyrins, have utilized IR spectroscopy in combination with other techniques to understand the vibrational dynamics of the metal center. nih.gov

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Decomposition Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. acs.orgmdpi.comijcce.ac.irresearchgate.netresearchgate.netnih.govamericanscientist.orgresearchgate.netrsc.org This makes it invaluable for identifying reaction intermediates and decomposition products in this compound chemistry, even for highly reactive or transient species. researchgate.netamericanscientist.orgnih.govthermofisher.comuvic.ca

MS techniques can be coupled with separation methods like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the analysis of complex mixtures, allowing for the separation and identification of individual components. nih.govresearchgate.neteurofins.com.au

High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a common ionization technique where molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then separated and detected based on their mass-to-charge ratio. redalyc.orgijcce.ac.irresearchgate.netnih.govfrontiersin.org High-Resolution EI-MS (HR-EI-MS) provides accurate mass measurements, allowing for the determination of the elemental composition of ions and thus aiding in the unambiguous identification of compounds. researchgate.netnih.govfrontiersin.orgpjps.pknih.gov

HR-EI-MS is particularly useful in this compound research for:

Confirming the molecular weight and formula of synthesized this compound compounds and their derivatives. redalyc.orgijcce.ac.ir

Identifying fragmentation pathways of stannanes under electron ionization, which can provide structural information. researchgate.netnih.gov

Detecting and identifying reaction intermediates and decomposition products based on their accurate mass and fragmentation patterns. researchgate.netamericanscientist.orgnih.govthermofisher.com

A high-resolution 70 eV EI mass spectrum of this compound (SnH₄) has been presented, which includes all ten natural isotopes of the this compound fragments generated through EI. researchgate.netnih.gov Analysis of these isotopic patterns can provide insights into the fragmentation processes. researchgate.netnih.gov

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time, providing information about its thermal stability and decomposition behavior. researchgate.netresearchgate.netpsu.eduazom.comacs.org Coupling TGA with Mass Spectrometry (TGA-MS), also known as Evolved Gas Analysis-Mass Spectrometry (EGA-MS), allows for the identification of the volatile products released during the thermal decomposition process. researchgate.netresearchgate.netpsu.eduazom.comacs.org

In this compound research, TGA-MS is a valuable tool for:

Studying the thermal decomposition pathways of stannanes and organothis compound precursors. researchgate.netpsu.edu

Identifying the gaseous products evolved at different temperatures during decomposition. researchgate.netresearchgate.netpsu.eduazom.comacs.org

Gaining insights into the mechanisms of thermal degradation. researchgate.netpsu.edu

TGA-MS experiments have been used to investigate the thermal decomposition of organotin compounds, identifying volatile products and suggesting decomposition mechanisms. researchgate.netpsu.edu For example, TGA coupled with FTIR or MS has been used to study the thermal decomposition of flame-retarded unsaturated polyester (B1180765) resins containing zinc hydroxystannate, revealing the emission of specific volatile compounds at different temperatures. researchgate.net Temperature programmed decomposition-mass spectrometry (TPD-MS) has also been applied to study the thermal decomposition of sulfur-containing organotin precursors, suggesting decomposition occurs via reductive elimination steps. psu.edu

Table 2: Analytical Techniques Used in this compound and Organothis compound Research

TechniquePrimary Information GainedApplications in this compound ResearchSource
¹H NMR SpectroscopyProton environment, connectivityStructural characterization, confirming functional groups researchgate.netresearchgate.netmdpi.comrsc.orgredalyc.orgijcce.ac.irresearchgate.net
¹³C NMR SpectroscopyCarbon skeleton, functional groupsStructural characterization, confirming functional groups researchgate.netresearchgate.netrsc.orgredalyc.orgijcce.ac.irresearchgate.net
¹¹⁹Sn NMR SpectroscopyTin environment, coordination number, electronic structureStructural analysis, predicting coordination geometry, studying bonding acs.orgcapes.gov.brresearchgate.netresearchgate.nethuji.ac.ilredalyc.orgijcce.ac.iracademie-sciences.frmdpi.comnih.govosti.gov
Solid-State NMR (MAS, DNP-enhanced)Structure and dynamics in solid stateCharacterizing solid this compound compounds, studying local environments, speciation in complex matrices scispace.comnih.govosti.gov
Isotopic Labeling in NMRTracking atomic fate, reaction pathwaysElucidating reaction mechanisms, monitoring specific transformations (general application) capes.gov.brslideshare.netnih.govsigmaaldrich.comckisotopes.com
Infrared (IR) SpectroscopyMolecular vibrations, functional groupsIdentifying functional groups, studying bonding changes, molecular dynamics mdpi.comresearchgate.netresearchgate.netias.ac.inresearchgate.netnih.gov
Raman SpectroscopyMolecular vibrations, functional groupsIdentifying functional groups, studying bonding changes, molecular dynamics (complementary to IR) researchgate.netmdpi.comrsc.org
Mass Spectrometry (MS)Molecular weight, fragmentation patternIdentification of compounds, reaction intermediates, and decomposition products acs.orgmdpi.comijcce.ac.irresearchgate.netresearchgate.netnih.govamericanscientist.orgresearchgate.netrsc.orgthermofisher.com
High-Resolution Electron Impact MS (HR-EI-MS)Accurate mass, elemental composition, fragmentationConfirming molecular formula, identifying fragments, analyzing complex mixtures redalyc.orgijcce.ac.irresearchgate.netnih.govfrontiersin.orgpjps.pknih.gov
Thermogravimetric Analysis-MS (TGA-MS)Thermal decomposition behavior and productsStudying thermal stability, identifying volatile decomposition products, understanding mechanisms researchgate.netresearchgate.netpsu.eduazom.comacs.org

X-ray Diffraction and Neutron Scattering for Solid-State Structural Elucidation

X-ray diffraction (XRD) and neutron scattering are powerful techniques for determining the atomic and molecular structures of crystalline materials, including this compound complexes and derivatives in the solid state. XRD relies on the diffraction of X-rays by the electron clouds of atoms, making it sensitive to the arrangement of atoms and their electron density distribution. Neutron scattering, conversely, probes the positions of atomic nuclei and is particularly useful for locating light atoms like hydrogen, which are often challenging to pinpoint with XRD.

Single Crystal X-ray Diffraction of this compound Complexes and Derivatives

Single crystal X-ray diffraction is the premier technique for obtaining precise three-dimensional structures of crystalline this compound complexes and derivatives at the atomic level. This method requires the growth of high-quality single crystals of sufficient size and purity. By analyzing the diffraction pattern generated when a single crystal is exposed to an X-ray beam, crystallographers can determine the unit cell dimensions, space group symmetry, and the precise coordinates of each atom within the crystal lattice.

This technique has been extensively applied to characterize the solid-state structures of various organotin(IV) complexes and this compound derivatives. For instance, single crystal X-ray diffraction has been used to determine the structures of functionalized bis(fluorenyl)this compound derivatives, revealing the influence of functional groups and intramolecular interactions on molecular geometry. It has also been instrumental in characterizing the structures of diorganotin(IV) and tin(IV) complexes with various ligands, including those exhibiting polymeric structures in the solid state due to coordinating interactions. The coordination environment around the tin atom, including bond lengths and angles, can be precisely determined, providing insights into the bonding and stereochemistry. Studies on tin(II) halide sulfates have also utilized single crystal XRD to reveal novel tin(II) sites within their three-dimensional networks.

Data obtained from single crystal XRD experiments typically includes crystallographic parameters such as lattice constants (a, b, c, α, β, γ), space group, and atomic coordinates. Refinement of the structural model against the experimental diffraction data yields agreement factors (R values) that indicate the quality of the fit.

Powder X-ray Diffraction for Polymeric and Nanocrystalline this compound Materials

Powder X-ray diffraction (PXRD) is employed when single crystals are not available or when studying polycrystalline, polymeric, or nanocrystalline this compound materials. In PXRD, a sample consisting of a large number of small crystallites is exposed to an X-ray beam, producing a diffraction pattern of concentric rings or, in a diffractometer, a plot of diffraction intensity versus the scattering angle (2θ). This pattern is characteristic of the crystalline phases present in the sample.

PXRD is valuable for identifying the crystalline phases in this compound-containing materials, determining lattice parameters, and estimating crystallite sizes using techniques like the Scherrer equation. It is particularly useful for characterizing polymeric organotin compounds, where intermolecular interactions can lead to extended chain structures in the solid state. For example, PXRD has been used to study the solid-state structures of monomeric and polymeric forms of halodimethyl(2-diphenylphosphinylethyl)stannanes, revealing structural differences based on recrystallization conditions.

In the field of nanomaterials, PXRD is crucial for characterizing nanocrystalline tin-based materials, such as tin oxides, which are relevant in applications like lithium-ion batteries. In situ PXRD studies can even monitor structural changes during processes like electrochemical lithiation and de-lithiation of nanocrystalline tin electrodes. PXRD patterns of nanocrystalline materials often show broadened peaks compared to bulk crystalline materials, and this broadening can be analyzed to estimate crystallite size.

Neutron powder diffraction is also used for studying the solid-state structures of this compound-related compounds, particularly for locating light atoms like hydrogen or deuterium. Studies on the low-temperature crystal structures of perdeuterothis compound (SnD₄) have been characterized using high-resolution neutron powder diffraction. Neutron diffraction can also provide insights into magnetic structures in tin-containing intermetallic compounds.

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron spectroscopy (PES) is a surface-sensitive technique used to study the electronic structure of materials by analyzing the kinetic energy of electrons emitted when the material is irradiated with photons. The binding energy of these core or valence electrons provides information about the elemental composition, chemical states, and the energy levels of molecular orbitals.

In the context of this compound research, PES, including techniques like ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), is employed to probe the electronic structure of this compound and its derivatives. UPS is typically used to study valence electron energy levels, while XPS provides information about core electron levels and elemental composition.

Studies on the photoelectron spectra of group IV hydrides, including this compound (SnH₄), have provided insights into their valence orbital energies and associated vibrational fine structure. The spectra reveal ionization from valence orbitals, and analysis of vibrational patterns can provide approximate information about the bond lengths and angles in the ionized states.

PES is also valuable for investigating the electronic structure of tin-containing materials beyond simple stannanes, such as tin oxides and sulfides, which are relevant in various applications. High-energy photoemission spectroscopy (HAXPES) can be particularly useful for probing the contribution of Sn 5s lone pairs to the electronic structure, especially in materials with Sn(II) centers. By analyzing core level shifts and valence band features, PES can reveal the chemical state of tin and the nature of its bonding environment.

Electron Paramagnetic Resonance (EPR) for Radical Species Detection in this compound Reactions

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. This makes it an invaluable tool for studying reaction mechanisms involving radical intermediates in this compound chemistry.

EPR spectroscopy works by detecting the transitions between the spin energy levels of unpaired electrons when a sample is placed in a magnetic field and irradiated with microwaves. The resulting spectrum, characterized by g-values and hyperfine coupling constants, provides a unique fingerprint that can be used to identify the radical species and gain information about their local environment and structure.

In this compound research, EPR is frequently used in conjunction with spin trapping techniques to detect short-lived radical intermediates. A spin trap is a diamagnetic compound that reacts rapidly with transient radicals to form more stable paramagnetic species (spin adducts) that can be detected by EPR.

EPR studies have provided direct evidence for the formation of various radical species in reactions involving stannanes. For example, EPR has been used to study free radical hydrostannation reactions, providing evidence for the existence of α-triphenylstannylvinyl radicals and investigating the reversible addition of triphenylstannyl radicals to vinyl triphenyltins. These studies utilize the hyperfine coupling between the unpaired electron and nearby magnetic nuclei (such as ¹H and ¹¹⁹Sn/¹¹⁷Sn) to identify the radical structure. EPR has also been applied to study radical reactions of stable N-heterocyclic germylenes and stannylenes, revealing the formation of paramagnetic stannylene complexes.

Analysis of EPR spectra can provide detailed information on the detected paramagnetic species, including their identity, concentration, and in some cases, their dynamics.

Applications of Stannane and Organostannanes As Precursors in Advanced Materials Synthesis

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

CVD and ALD are cornerstone techniques for the production of high-purity, high-performance thin films. The choice of precursor is paramount to the success of these processes, dictating film composition, quality, and deposition temperature. Stannane and organostannanes are favored for their ability to deliver tin to a substrate surface in a controlled manner.

The development of high-performance GeSn alloys is a significant area of research, driven by the potential for creating efficient light-emitting devices on silicon platforms. The incorporation of tin into germanium modifies the band structure, transitioning it from an indirect to a direct bandgap material. CVD is a primary method for growing these alloys, with the precursor chemistry playing a vital role.

Initially, deuterated this compound (SnD₄) was employed as the tin precursor alongside germanium precursors like digermane (B87215) (Ge₂H₆). nih.gov This combination successfully produced GeSn films with high tin content. nih.gov However, the high cost and inherent instability of SnD₄ hindered its industrial viability. nih.govmdpi.com This led to the exploration of more stable and cost-effective alternatives, such as tin tetrachloride (SnCl₄). mdpi.comtechdesignforums.com

Researchers have successfully grown high-quality GeSn layers using SnCl₄ in conjunction with germane (B1219785) (GeH₄) or Ge₂H₆ in CVD reactors. mdpi.comtechdesignforums.comresearchgate.net The use of these commercially available precursors has been a significant step towards the mass production of GeSn-based devices. encyclopedia.pub Growth temperatures for the SnCl₄/GeH₄ process are typically above 280°C, while the Ge₂H₆ and SnCl₄ combination can be used at temperatures as low as 275°C. nih.gov These low-temperature processes are crucial to prevent the segregation and precipitation of tin, which has low solubility in germanium. encyclopedia.pub The careful control of precursor flow rates and deposition temperatures allows for the tuning of the tin concentration in the resulting GeSn films. semanticscholar.org

Tin PrecursorGermanium Precursor(s)Deposition MethodKey Findings
This compound (SnD₄)Digermane (Ge₂H₆), Silylgermane (SiH₃GeH₃)UHVCVDAchieved up to 25% Sn content; high cost and instability are major drawbacks. nih.gov
Tin Tetrachloride (SnCl₄)Germane (GeH₄), Digermane (Ge₂H₆)CVD/RPCVDCost-effective and stable alternative to SnD₄; enables growth of device-quality GeSn layers with significant Sn incorporation. mdpi.comtechdesignforums.comencyclopedia.pub

Tin oxides, including tin(II) oxide (SnO) and tin(IV) oxide (SnO₂), are transparent conducting oxides with wide-ranging applications in solar cells, sensors, and transparent electronics. researchgate.netresearchgate.net ALD has proven to be an effective method for depositing high-quality, conformal tin oxide films at low temperatures. harvard.edu

The development of novel tin precursors has been crucial for advancing the ALD of tin oxides. For instance, dimethylamino-2-methyl-2-propoxy-tin(II) (Sn(dmamp)₂) has been used with ozone (O₃) to grow SnO₂ thin films in an ALD window of 100–200 °C. researchgate.net Another approach utilized a different tin(II) precursor with hydrogen peroxide to deposit conductive SnO₂ films at temperatures as low as 50°C. harvard.edu The selective deposition of SnO versus SnO₂ can also be controlled by the choice of precursor and oxidizing agent. nih.gov For example, a novel Sn(II) precursor, Sn(dmamp)₂, in combination with H₂O and O₂ plasma, can be used to deposit SnO and SnO₂ phases, respectively. nih.gov

In the realm of chalcogenides, this compound-derived precursors are used to synthesize materials like tin selenide (B1212193) (SnSe and SnSe₂). These two-dimensional materials are of interest for their thermoelectric and electronic properties. miragenews.comdivyarasayan.org Metal-Organic Chemical Vapor Deposition (MOCVD) has been employed for the wafer-scale production of 2D tin selenide films at low temperatures (around 200°C) using volatile metal-organic precursors. miragenews.com Single-source precursors, which contain both tin and the chalcogen element in one molecule, offer an alternative route to producing tin chalcogenide nanoflakes with well-defined stoichiometry. scispace.comresearchgate.net

Precursor(s)Co-reactant(s)Deposited FilmDeposition MethodKey Features
Sn(dmamp)₂Ozone (O₃)SnO₂ALDALD window of 100–200 °C. researchgate.net
Novel Sn(II) amidinateWater (H₂O)SnOALDCrystalline SnO films at temperatures as low as 140°C. rsc.org
Volatile metal-organic tin precursorSelenium precursorSnSe, SnSe₂MOCVDWafer-scale growth of 2D films at 200°C. miragenews.com
[SnCl₄{nBuSe(CH₂)₃SenBu}]None (single-source)SnSe₂LPCVDDeposition of tin dichalcogenide thin films. researchgate.net

The drive for smaller, faster, and more efficient electronic devices necessitates continuous innovation in precursor chemistry for semiconductor fabrication. rsc.org For ALD applications, ideal precursors should be volatile, thermally stable, and highly reactive with the co-reactant on the substrate surface.

Several novel tin(II) precursors have been synthesized and investigated for the deposition of tin-containing films. nih.gov These include heteroleptic tin(II) complexes that can be used for chemical solution deposition of SnO and SnO₂ films. nih.govresearchgate.net The development of such precursors aims to provide better control over the deposition process and the properties of the resulting films. For instance, tetracoordinated Ge(II), Sn(II), and Pb(II) complexes with 1,3-di-tert-butyltriazenide ligands have been shown to be thermally stable and highly volatile, making them promising candidates for vapor deposition techniques. nih.gov The design of these molecular precursors is critical for achieving high-purity films at lower temperatures, which is essential for compatibility with sensitive substrates and complex device architectures. rsc.org

This compound-Derived Precursors for Nanomaterial Synthesis

Beyond thin films, this compound and its derivatives are valuable precursors for the synthesis of zero-dimensional nanomaterials, such as quantum dots and nanocrystals. These materials exhibit unique size-dependent optical and electronic properties.

Tin oxide (SnO₂) quantum dots (QDs), which are semiconductor nanocrystals small enough to exhibit quantum mechanical properties, have been synthesized using various methods. A common approach is wet chemical synthesis, where a tin salt precursor is reacted in a solvent. For example, SnO₂ QDs with a narrow size distribution (2-3 nm) have been produced from a tin chloride precursor in methanol. sphinxsai.com Another aqueous-based method uses tin dichloride (SnCl₂) to produce SnO₂ QDs with an average size of 1.9 nm through hydrolysis and oxidation. nih.gov

Sol-gel methods also utilize tin precursors to create nanocrystalline materials. In one approach, SnO₂-coated gold nanoparticles were synthesized and then incorporated into a SnO₂ sol-gel precursor to form a composite thin film. uh.edu The synthesis of bimetallic or doped nanocrystals, such as amorphous tin-doped ZnO and Zn₂SnO₄, can be achieved using single-source precursors like stannyl-substituted Zn₄O₄ cubanes. researchgate.net

PrecursorSynthesis MethodNanomaterialKey Findings
Tin Chloride (SnCl₂)Wet ChemicalSnO₂ Quantum DotsProduced QDs with a narrow size distribution of 2-3 nm. sphinxsai.com
Tin Dichloride (SnCl₂)Hydrolysis/Oxidation in waterSnO₂ Quantum DotsSynthesized QDs with an average grain size of 1.9 nm. nih.gov
Sodium Stannate TrihydrateSol-gelSnO₂-coated Au NanoparticlesCreated composite nanoparticles for incorporation into thin films. uh.edu
Stannyl-substituted Zn₄O₄ cubanesSingle-Source PrecursorAmorphous tin-doped ZnO, Zn₂SnO₄ NanocrystalsEnabled synthesis of ternary oxide nanocrystals. researchgate.net

Hybrid perovskite materials have garnered significant attention for their exceptional performance in solar cells. While lead-based perovskites are most common, there is a strong research interest in lead-free alternatives, with tin-based perovskites being a leading candidate. researchgate.net

In the synthesis of tin-based hybrid perovskites, the tin source is typically a tin(II) halide, such as tin(II) bromide (SnBr₂) or tin(II) iodide (SnI₂). nih.govacs.org These tin halides are often derived from precursors like tin(II) chloride. The synthesis involves reacting the tin halide with organic cations in a suitable solvent. researchgate.net While this compound or organothis compound compounds are pivotal in CVD and ALD for semiconductor films, their direct application as the primary tin precursor in the solution-based synthesis of the perovskite crystal structure is not widely reported. The dominant synthetic routes for tin-based perovskites rely on the reaction of tin salts (halides) with organic salts. nih.govacs.orgresearchgate.net The instability of Sn²⁺ towards oxidation to Sn⁴⁺ is a major challenge in the synthesis and stability of tin-based perovskites, an issue addressed through careful selection of precursors and synthesis conditions. nih.govacs.org

This compound as a Reducing Agent in the Synthesis of Advanced Functional Materials

This compound (SnH₄) functions as a highly effective reducing agent in the creation of advanced functional materials, primarily due to its thermal instability and high reactivity. The molecule readily decomposes at temperatures as low as 25°C, breaking down into elemental tin (Sn) and hydrogen gas (H₂). This decomposition is central to its utility in materials synthesis, where it can serve a dual purpose: acting as a precursor for tin-containing materials and simultaneously providing a potent reducing environment through the in-situ generation of hydrogen.

The reducing power of this compound is particularly valuable in vapor-phase synthesis techniques, such as Chemical Vapor Deposition (CVD). In these processes, the hydrogen released during this compound's decomposition helps prevent the oxidation of the growing material and can reduce other precursor compounds present in the reaction chamber. This results in high-purity materials, as the primary byproduct, hydrogen gas, is easily removed from the system, unlike carbon-based reducing agents that can leave residual impurities.

Detailed Research Findings

A significant application of this compound's reducing properties is in the synthesis of Group-IV alloys, such as germanium-tin (Ge₁₋ₓSnₓ). The development of a CVD process using deuterated this compound (SnD₄), a more stable isotopologue of this compound, marked a major advancement in creating high-quality GeSn alloy films. frontiersin.org In this process, this compound or its deuterated form is introduced into a reaction chamber along with other precursors, like germane (GeH₄).

The thermal decomposition of this compound provides the tin atoms necessary for the alloy, while the concurrently released hydrogen creates the reducing atmosphere essential for the epitaxial growth of a high-quality crystalline film. frontiersin.orgmocvd-precursor-encyclopedia.de This method allows for the synthesis of these advanced semiconductor alloys directly on silicon substrates without the need for buffer layers. frontiersin.org The control over the flow rates of the gaseous precursors enables precise tuning of the tin concentration in the final alloy, thereby tailoring its electronic and optical properties for specific applications in infrared optoelectronics.

The table below summarizes the key aspects of using this compound as a reducing agent in the synthesis of a representative advanced functional material.

Precursor(s)Target MaterialSynthesis MethodRole of this compoundKey Findings
This compound (SnH₄ or SnD₄), Germane (GeH₄)Germanium-Tin (Ge₁₋ₓSnₓ) AlloyChemical Vapor Deposition (CVD)1. Tin precursor2. Source of H₂ reducing agentEnables the growth of high-quality, highly oriented crystalline alloy films directly on silicon substrates. frontiersin.org

The use of this compound in this context highlights its critical role in enabling the synthesis of advanced materials under conditions that preserve purity and crystalline quality, which are paramount for high-performance electronic and optoelectronic devices.

Emerging Research Directions and Future Perspectives in Stannane Chemistry

Exploration of Stannane Chemistry under Extreme Conditions

The behavior of this compound (SnH₄) and its derivatives under extreme conditions of high pressure and high temperature is a burgeoning area of research, primarily motivated by the quest for novel materials with extraordinary properties, such as high-temperature superconductivity. wikipedia.orgacs.org Theoretical predictions and experimental studies are revealing fascinating transformations and unique chemical bonding that occur when this compound is subjected to immense pressures.

Under strong compression, hydrogen-rich compounds like this compound are predicted to metallize at pressures significantly lower than that required for pure hydrogen, a phenomenon attributed to "chemical precompression" by the heavier tin atom. acs.org Ab initio evolutionary algorithms for crystal structure prediction have been instrumental in mapping the high-pressure phase diagram of SnH₄. wikipedia.org These calculations have proposed the existence of unique metallic phases that are stable at pressures exceeding 96 GPa. wikipedia.orgresearchgate.net Below this pressure, SnH₄ is predicted to be unstable and decompose into its elemental constituents, tin and hydrogen. wikipedia.org

Key research findings in this area have identified two particularly interesting high-pressure phases:

Ama2 phase: Stable between 96 and 180 GPa, this phase is metallic and predicted to be a superconductor.

P6₃/mmc phase: Above 180 GPa, this hexagonal phase becomes more stable and is also predicted to exhibit superconductivity, potentially at even higher temperatures. wikipedia.orgresearchgate.net

A remarkable feature of these predicted high-pressure structures is the presence of semimolecular "perhydride" H₂ units within the crystal lattice, alongside hexagonal layers of tin atoms. wikipedia.org The investigation of this compound at high temperatures has also yielded important insights. For instance, while this compound decomposes at room temperature, it has been observed to deposit metallic tin at elevated temperatures, such as 110°C, under moderate pressure. researchgate.net

The exploration of this compound under these extreme conditions is not just a theoretical exercise; it opens up the possibility of synthesizing novel superconducting materials. The application of the Allen-Dynes modified McMillan equation to the predicted phases suggests significant superconducting transition temperatures (Tc). wikipedia.orgacs.org

Predicted High-Pressure Phases and Superconductivity of this compound (SnH₄)
Pressure Range (GPa)Stable Phase (Space Group)Key Structural FeaturesPredicted Superconducting Transition Temperature (Tc) (K)
96–180Ama2Metallic; contains hexagonal Sn layers and perhydride H₂ units15–22 (at 120 GPa) wikipedia.orgresearchgate.net
>180P6₃/mmcMetallic; contains hexagonal Sn layers and perhydride H₂ units52–62 (at 200 GPa) wikipedia.orgresearchgate.net

Development of Environmentally Benign this compound-Based Reagents and Catalysts

In line with the principles of green chemistry, a significant research effort is being directed towards the development of this compound-based reagents and catalysts that are more environmentally benign. rjpbcs.comuobabylon.edu.iq The focus is on maximizing atom economy —the efficiency of a chemical reaction in converting reactants to the desired product—and enhancing the recyclability of catalysts to minimize waste. rjpbcs.comgelest.com

Traditional organic syntheses often generate substantial chemical waste, sometimes producing 5 to 100 times more waste than the product itself. rjpbcs.com Atom economy provides a framework to measure this inefficiency and guides the design of more sustainable chemical processes. rjpbcs.comuobabylon.edu.iq In this compound chemistry, this has led to innovations such as one-pot sequential reactions that improve the utilization of allylthis compound reagents. researchgate.net For example, a palladium-catalyzed, one-pot sequence can generate an allylthis compound in situ, which then reacts with an aldehyde, followed by another coupling reaction, thereby maximizing the incorporation of atoms from the starting materials into the final complex product. researchgate.net

The development of recyclable catalysts is another cornerstone of green this compound chemistry. Tin-based catalysts are being explored for a variety of sustainable applications. A notable example is a novel catalyst made of tin nanoparticles on a carbon support that converts CO₂ into formate (B1220265), a widely used industrial chemical. rsc.org This process uses electricity and water, offering a much greener alternative to traditional methods that rely on fossil fuels. rsc.org Furthermore, magnetically recoverable catalysts are being developed for processes like plastic recycling, which could significantly contribute to a circular economy. sigmaaldrich.com

Examples of Environmentally Benign this compound-Based Systems
System/ReactionGreen Chemistry PrincipleDescriptionPotential Environmental Benefit
One-pot allylthis compound reactionsAtom EconomyIn situ generation and sequential reaction of allylthis compound minimizes intermediate isolation and reagent loss. researchgate.netReduced chemical waste, increased process efficiency.
Tin nanoparticle catalystCatalysis, Use of Renewable FeedstocksElectrocatalytic conversion of CO₂ to formate using a tin-on-carbon catalyst. rsc.orgCO₂ utilization, reduced reliance on fossil fuels for chemical production.
Magnetically recoverable catalystRecyclabilityDevelopment of catalysts that can be easily separated from the reaction mixture using a magnet for reuse. sigmaaldrich.comMinimized catalyst waste and cost, simplified product purification.

Rational Design and Synthesis of Novel this compound Derivatives with Tunable Reactivity

The ability to fine-tune the reactivity of this compound derivatives is crucial for their application in precision synthesis and materials science. Rational design, often aided by computational modeling, allows chemists to synthesize novel organostannanes with specific electronic and steric properties, thereby controlling their behavior in chemical reactions.

A key area where tunable reactivity is paramount is in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. orientjchem.org The reactivity of the organothis compound reagent is critical for the efficiency of the carbon-carbon bond formation. By modifying the organic groups (R) attached to the tin atom, chemists can influence the rate of transmetalation, the key step in the catalytic cycle.

Advanced computational methods, like Density Functional Theory (DFT), are becoming indispensable tools for the rational design of stannanes. nih.gov Researchers are using DFT to predict the geometries and spectroscopic properties (e.g., ¹¹⁹Sn NMR chemical shifts) of complex structures, including hypercoordinate stannanes. nih.gov This predictive power enables the targeted synthesis of derivatives with desired conformations and reactivities. For instance, designer hypercoordinate stannanes can be synthesized through simple substitution reactions, leading to a library of compounds for structure-property relationship studies. nih.gov

Approaches to Rational Design of this compound Derivatives
Design StrategyTarget PropertyExample ApplicationMethodology
Modification of Organic SubstituentsTunable Reactivity in Cross-CouplingOptimizing Stille reaction efficiency by altering the groups on the tin atom.Synthetic modification of R groups in R₄Sn.
Induction of HypercoordinationAltered Lewis Acidity and GeometrySynthesis of stannanes with intramolecular coordination for specific catalytic or structural roles.Introduction of pendant donor groups on the organic framework. nih.gov
Computational Modeling (DFT)Prediction of Structure and PropertiesCalculating stable conformers and predicting ¹¹⁹Sn NMR shifts to guide synthesis. nih.govIn-silico design and analysis prior to experimental work.

Integration of this compound Chemistry in Supramolecular and Self-Assembly Processes

The integration of this compound chemistry into the fields of supramolecular chemistry and self-assembly is a promising frontier for creating complex, functional architectures. Organotin compounds, with their well-defined coordination geometries and ability to participate in various non-covalent interactions, are excellent building blocks for constructing ordered supramolecular structures.

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. In organotin chemistry, these interactions can include hydrogen bonds, dative coordinate bonds, and other weak interactions. researchgate.netresearchgate.net This has led to the creation of fascinating structures like organotin(IV) coordination polymers. acs.orgresearchgate.net In these materials, organotin units are linked by organic ligands to form extended one-, two-, or three-dimensional networks. For example, dibenzyldichlorothis compound can react with N-donor ligands like 1,4-bis(pyridin-3-ylmethoxy)benzene to generate infinite coordination polymer chains. researchgate.net

Another elegant example is the self-assembly of tin(IV) porphyrin complexes. These molecules can organize through intermolecular hydrogen bonding to form two-dimensional networks. researchgate.net The ability to control this assembly process opens doors to designing materials with tailored optical or catalytic properties. The study of these supramolecular systems provides a deeper understanding of how molecular-level information can be translated into macroscopic function, a fundamental concept in materials science.

Examples of this compound-Based Supramolecular Systems
System TypeKey Building BlocksDriving Force for AssemblyResulting Structure
Coordination PolymerOrganotin(IV) halides (e.g., (Me₃Sn)₄Fe(CN)₆)Dative (Coordinate) BondsThree-dimensional host-guest network. acs.org
Hydrogen-Bonded Networktrans-Dihydroxo[5,10,15,20-tetrakis(4-pyridyl)porphyrinato]tin(IV)Hydrogen BondingTwo-dimensional sheet-like assembly. researchgate.net
Supramolecular ComplexFerrocene carboxylic acid and Butyltin chloridesWeak C–H···O and O–H···N interactionsDiscrete supramolecular complexes. researchgate.net

Unraveling Complex Biological Roles of this compound Metabolites

While much of the biological research on organotin compounds has historically focused on their toxicity, there is a growing interest in understanding the fundamental biochemical and cellular roles of this compound metabolites, distinct from clinical or toxicological outcomes. This research aims to elucidate how these compounds interact with biological systems at a molecular level.

Organotin compounds are known to interact with cellular membranes and organelles due to their chemical characteristics. Research has shown that these compounds can accumulate in specific cellular regions, such as the Golgi apparatus and the endoplasmic reticulum (ER). This localization is thought to be a key factor in their biological activity.

The proposed mechanisms of action at the cellular level are multifaceted:

Disruption of Phospholipid Metabolism: Organotin compounds may interfere with intracellular phospholipid transport between organelles. This can impair the structure and function of the Golgi and ER.

Interference with Signal Transduction: By affecting phospholipid turnover and calcium (Ca²⁺) mobilization, these compounds can inhibit membrane-mediated signal transduction pathways that are crucial for processes like cell proliferation.

Disturbance of Ion Homeostasis: They may also disrupt membrane-mediated Ca²⁺ homeostasis by affecting various channel functions.

Understanding these intricate interactions is crucial. It provides a foundation for exploring the broader roles of trace elements in biology and how organometallic species, in general, interface with complex biological machinery. This knowledge is purely from a biochemical and mechanistic standpoint, avoiding any discussion of therapeutic or adverse effects.

Observed Molecular and Cellular Interactions of Organotin Metabolites
Biological ProcessObserved Interaction/EffectPotential Biochemical Consequence
Intracellular TraffickingAccumulation in Golgi apparatus and Endoplasmic Reticulum.Localized effects on organelle-specific functions.
Lipid MetabolismInhibition of intracellular phospholipid transport.Impairment of Golgi and ER structure and function.
Cellular SignalingInhibition of signal transduction via phospholipid turnover and Ca²⁺ mobilization.Disruption of pathways leading to DNA synthesis.
Ion RegulationDisorders of membrane-mediated Ca²⁺ homeostasis.Alteration of cellular responses dependent on calcium signaling.

Challenges and Opportunities in Scaling Up this compound Synthesis and Application

Translating promising laboratory-scale discoveries in this compound chemistry to industrial applications requires overcoming significant challenges related to synthesis, handling, and cost. However, these challenges also present opportunities for innovation in process chemistry and engineering.

One of the primary challenges in working with the parent compound, this compound (SnH₄), is its inherent instability. It slowly decomposes into metallic tin and hydrogen at room temperature, posing difficulties for storage and large-scale handling. researchgate.net The synthesis of this compound and its derivatives often involves specialized techniques and reagents, which can be costly and complex to implement on an industrial scale.

Despite these hurdles, the opportunities for scaled-up applications of this compound chemistry are vast and compelling. The development of robust and efficient tin-based catalysts for industrial processes is a major driver. For example, tin catalysts are already essential in the plastics industry for producing polyurethanes and polyesters. New, greener catalytic applications, such as CO₂ conversion and biomass valorization, represent significant growth areas. rsc.org

In the realm of materials science, this compound is a precursor for depositing tin dioxide layers on glass via chemical vapor deposition. wikipedia.org Scaling up the synthesis of tailored organothis compound precursors could enable the large-scale production of advanced materials with specific electronic or optical properties. The transition from laboratory innovation to industrial application will require interdisciplinary collaboration between chemists and chemical engineers to develop safer, more efficient, and economically viable processes.

Challenges and Opportunities in the Scale-Up of this compound Chemistry
ChallengeDescriptionOpportunity
Chemical InstabilityThis compound (SnH₄) and some derivatives are thermally unstable, complicating storage and transport. researchgate.netDevelopment of stabilization techniques or in-situ generation processes for industrial use.
Synthetic ComplexityMulti-step syntheses and the use of expensive or hazardous reagents can hinder large-scale production.Innovation in process chemistry to develop more efficient, safer, and cost-effective synthetic routes.
Process OptimizationTransferring a lab-scale reaction to a large reactor requires significant optimization of parameters like heat transfer and mixing.Implementation of continuous flow chemistry to improve control, safety, and scalability of this compound reactions.
Cost-EffectivenessThe cost of tin and specialized organic ligands can make some this compound-based technologies economically uncompetitive.Design of highly efficient and recyclable catalysts to minimize the amount of tin required and reduce overall process cost. rsc.orgsigmaaldrich.com

Q & A

Q. What laboratory synthesis methods are used to prepare stannane (SnH₄), and how is purity ensured?

this compound is synthesized via the reaction of tin(IV) chloride (SnCl₄) with lithium aluminum hydride (Li[AlH₄]) under controlled conditions. Key considerations include maintaining low temperatures (-78°C) to prevent decomposition and using inert atmospheres to avoid oxidation. Purity is verified through gas-phase mass spectrometry and hydrogen evolution measurements, ensuring stoichiometric conversion .

Q. Which analytical techniques are critical for characterizing this compound derivatives like monohalostannanes (SnH₃X)?

Infrared (IR) spectroscopy and mass spectrometry are primary tools. For example, IR analysis of SnH₄ in the 600–850 cm⁻¹ range identifies bending modes, while mass spectrometry confirms isotopic patterns (e.g., ¹¹⁶Sn vs. ¹²⁰Sn). Chemical decomposition studies (e.g., SnH₄ → Sn + 2H₂) coupled with gas chromatography quantify byproducts like hydrogen .

Q. How does phase (gas vs. liquid) influence this compound reactivity with hydrogen halides?

this compound and HCl do not react in the gas phase at -78°C but react in the liquid phase to form chlorothis compound (SnH₃Cl). This phase-dependent reactivity necessitates synthetic setups where reactants are condensed, ensuring sufficient contact time. Experimental vessels must balance reaction volume and pressure to optimize yields .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s decomposition pathways under varying conditions?

Decomposition kinetics depend on temperature and solvent interactions. For instance:

  • In aqueous acids below -50°C: SnH₄ releases 1 mole H₂, forming SnH₃⁺ ions (evidenced by ¹¹⁹Sn NMR quartets).
  • In fluorosulfuric acid: SnH₄ generates fluorosulfate ions (SO₃F⁻) without H₂ evolution, suggesting redox-driven pathways. Controlled warming studies and conductivity measurements are critical for mapping these pathways .

Q. How do reaction mechanisms differ between this compound and liquid ammonia versus strong acids?

this compound reacts with liquid ammonia at -78°C to form Sn₂NH₁₁, a metastable red-brown compound. Conductivity studies indicate transient SnH₃⁻ ion formation, contrasting with SnH₃⁺ in acidic media. These differences highlight solvent polarity’s role in directing tin-hydrogen bond cleavage .

Q. What methodologies resolve contradictions in this compound derivative stability reported across studies?

Discrepancies in decomposition products (e.g., Sn metal vs. Sn(IV) halides) arise from trace impurities or reaction quenching methods. Reproducible protocols involve:

  • Pre-purifying reactants via vacuum distillation.
  • Using isotopic labeling (e.g., deuterated HCl) to track hydrogen sources.
  • Cross-validating results with multiple techniques (e.g., NMR, elemental analysis) .

Q. How can FTIR spectroscopy optimize the study of this compound’s vibrational modes for material science applications?

High-resolution FTIR (e.g., 2.1 × 10⁻³ cm⁻¹) resolves hot bands and bending dyads in ¹¹⁶SnH₄, enabling precise assignment of vibrational transitions. This data informs computational models (e.g., DFT) to predict this compound’s behavior in nanomaterials or catalytic systems .

Methodological Considerations

Experimental Design:

  • Synthetic Optimization: Use Schlenk lines for air-sensitive reactions and calibrate mass flow controllers for gas-phase studies .
  • Data Validation: Employ isotopic dilution analysis (IDA) to quantify trace decomposition products .

Data Analysis:

  • Statistical Tools: Apply error propagation models to hydrogen evolution measurements and use multivariate regression for spectral deconvolution .

Ethical and Safety Protocols:

  • This compound’s pyrophoric nature mandates glove-box handling, while its toxicity requires fume hoods and H₂S detectors for decomposition monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.